molecular formula C26H19Cl2N3O B11638387 (2Z)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

(2Z)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

Cat. No.: B11638387
M. Wt: 460.4 g/mol
InChI Key: WPUDWUOTPDDMNH-UNOMPAQXSA-N
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Description

(2Z)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, an indole moiety, and a cyano group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorinated Phenyl Group: This step involves the chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, (2Z)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (2Z)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H19Cl2N3O

Molecular Weight

460.4 g/mol

IUPAC Name

(Z)-N-(5-chloro-2-methylphenyl)-3-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C26H19Cl2N3O/c1-17-6-9-22(28)13-24(17)30-26(32)19(14-29)12-20-16-31(25-5-3-2-4-23(20)25)15-18-7-10-21(27)11-8-18/h2-13,16H,15H2,1H3,(H,30,32)/b19-12-

InChI Key

WPUDWUOTPDDMNH-UNOMPAQXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)/C#N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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